molecular formula C11H15N3O4 B1444630 Tert-butyl methyl(5-nitropyridin-2-yl)carbamate CAS No. 1039055-45-2

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Cat. No. B1444630
M. Wt: 253.25 g/mol
InChI Key: SCPNQHRVFIKKJW-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a chemical compound with the formula C11H15N3O4 . It is a complex organic compound that falls under the category of carbamates .


Synthesis Analysis

The synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is achieved by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone . The process involves complex organic reactions and requires precise control over reaction conditions .


Molecular Structure Analysis

The molecular structure of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is represented by the SMILES string: [O-]N+=CN=C1N©C(OC©©C)=O)=O . This string represents the structure of the molecule in terms of the arrangement of atoms and their bonds .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl methyl(5-nitropyridin-2-yl)carbamate are complex and involve multiple steps . The compound can participate in various reactions due to the presence of nitro groups and carbamate groups .


Physical And Chemical Properties Analysis

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate has a molecular weight of 253.25 . It is a solid at room temperature .

Scientific Research Applications

Microwave-assisted Synthesis of Novel Carbamates

A notable application involves the microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks. This method is highlighted for its efficiency in accessing new nitrogen-containing scaffolds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation. The study emphasizes the importance of parent carbonyl starting material selection in influencing the regiochemical outcomes of the reactions, leading to the creation of three libraries of compounds differentiated by a single structural parameter (Henry, Haupt, & Turner, 2009).

Synthesis of Spirocyclopropanated Analogues

Research has also been conducted on the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This process involves a key step of cocyclization, demonstrating the compound's utility in the synthesis of complex molecular structures with potential applications in agrochemistry (Brackmann et al., 2005).

Preparation of Substituted Pyridines

Another significant application is seen in the preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine. This process involves the nitration of 4-aminopyridine protected as alkyl carbamates, showcasing the versatility of the compound in creating pyridine derivatives with potential importance in pharmaceutical development (Bakke, Gautun, & Svensen, 2003).

Enantioselective Syntheses for Protease Inhibitors

The compound has also been utilized in enantioselective syntheses, such as the creation of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, which is a building block for novel protease inhibitors. This showcases the compound's application in the meticulous design of molecules with specific stereochemistry for therapeutic applications (Ghosh, Cárdenas, & Brindisi, 2017).

properties

IUPAC Name

tert-butyl N-methyl-N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-6-5-8(7-12-9)14(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNQHRVFIKKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(5-nitropyridin-2-yl)carbamate

Synthesis routes and methods

Procedure details

To 0.378 g (1.58 mmol) of the above nitro compound in DMF (6 mL) at 0° C. was added 0.067 g (2.80 mmol) of sodium hydride. After 20 min, 0.12 mL (1.93 mmol) of methyl iodide was added, and the mixture was stirred for 2 hrs. Water was added, and the mixture was extracted with EtOAc (×4). The combined organic layer was washed successively with 1M HCl, sat. NaHCO3 solution, and brine, dried (Na2SO4), and concentrated, to give 0.40 g (99% yield) of tert-butyl methyl(5-nitro-2-pyridinyl)carbamate: 1H NMR (CDCl3) δ9.19 (d, J=2.7 Hz, 1H), 8.36 (dd, J=9.4, 2.7 Hz, 1H), 8.14 (dd, J=9.4, 0.3 Hz, 1H), 3.50 (s, 3H), 1.57 (s, 9H); LCMS (APCI−) m/z: 253 (MH+, 100%).
Name
Quantity
0.378 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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